2-[2-(4-methylphenyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide
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Overview
Description
2-[2-(4-methylphenyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This particular compound is characterized by the presence of a benzimidazole core, substituted with a 4-methylphenyl group and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methylphenyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of o-phenylenediamine with 4-methylbenzaldehyde to form 2-(4-methylphenyl)-1H-benzimidazole. This intermediate is then reacted with N-phenyl-N-(propan-2-yl)acetamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methylphenyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-[2-(4-methylphenyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-[2-(4-methylphenyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it can bind to DNA, inhibiting the replication and transcription processes. This leads to the inhibition of cell proliferation, making it a potential anticancer agent. Additionally, it can interact with enzymes and proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenyl)-1H-benzimidazole
- N-phenyl-N-(propan-2-yl)acetamide
- 2-(4-benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone)
Uniqueness
2-[2-(4-methylphenyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with DNA and proteins makes it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C25H25N3O |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C25H25N3O/c1-18(2)28(21-9-5-4-6-10-21)24(29)17-27-23-12-8-7-11-22(23)26-25(27)20-15-13-19(3)14-16-20/h4-16,18H,17H2,1-3H3 |
InChI Key |
WHRCQLXERFZVOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC(=O)N(C4=CC=CC=C4)C(C)C |
Origin of Product |
United States |
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